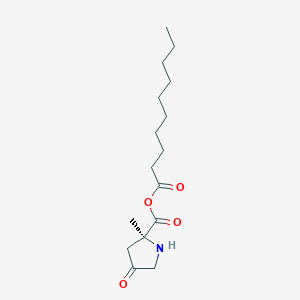
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of cyclic anhydrides. It is derived from decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid. This compound is known for its versatile applications in organic synthesis and materials research due to its acylation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride typically involves the reaction of decanoic acid with 2-methyl-4-oxopyrrolidine-2-carboxylic acid under dehydrating conditions. One common method is the use of acid chlorides and carboxylate salts. The reaction proceeds through nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst like pyridine.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: Decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Alcoholysis: Esters of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Aminolysis: Amides of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Scientific Research Applications
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride has a wide range of applications in scientific research:
Chemistry: Used as an acylating agent in organic synthesis to introduce decanoyl groups to target molecules.
Biology: Employed in the functionalization of biomolecules and carriers for drug delivery systems.
Medicine: Investigated for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Similar Compounds
Hexanoic anhydride: A shorter-chain analog with similar acylation properties.
Propionic anhydride: A smaller anhydride used in similar acylation reactions.
Acetic anhydride: A widely used anhydride with high reactivity.
Uniqueness
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which combines a long-chain fatty acid with a cyclic anhydride. This combination imparts distinct physical and chemical properties, making it particularly useful in specialized applications such as drug delivery and materials science .
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
decanoyl (2S)-2-methyl-4-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-3-4-5-6-7-8-9-10-14(19)21-15(20)16(2)11-13(18)12-17-16/h17H,3-12H2,1-2H3/t16-/m0/s1 |
InChI Key |
RVTDFRTZRGWFSP-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC(=O)[C@@]1(CC(=O)CN1)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC(=O)C1(CC(=O)CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















